

Spectroscopic Profile of 6-Ethyl-4-methoxy-2-pyranone: A Technical Guide

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Compound of Interest

Compound Name: 6-Ethyl-4-methoxy-2-pyranone

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This technical guide provides a comprehensive overview of the spectroscopic properties of **6-Ethyl-4-methoxy-2-pyranone** (CAS No. 106950-13-4). Designed for researchers, scientists, and professionals in drug development, this document details predicted and expected spectroscopic data, outlines experimental protocols for obtaining such data, and presents a generalized workflow for spectroscopic analysis.

While a comprehensive search of public databases did not yield experimental spectroscopic data for **6-Ethyl-4-methoxy-2-pyranone**, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected key signals for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's structure.

Chemical Structure and Properties

- IUPAC Name: 6-Ethyl-4-methoxy-2H-pyran-2-one
- Molecular Formula: $C_8H_{10}O_3$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 154.16 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 106950-13-4 [\[1\]](#)

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, and the expected characteristic absorption bands in IR spectroscopy and key fragments in mass spectrometry for **6-Ethyl-4-methoxy-2-pyranone**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8 - 6.0	Doublet	1H	H-5
~5.2 - 5.4	Singlet	1H	H-3
~3.8 - 4.0	Singlet	3H	-OCH ₃
~2.2 - 2.4	Quartet	2H	-CH ₂ CH ₃
~1.1 - 1.3	Triplet	3H	-CH ₂ CH ₃

Note: This data is predicted and may vary from experimental results.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~164 - 166	C-2 (C=O)
~162 - 164	C-4 (-O-CH ₃)
~160 - 162	C-6 (-CH ₂ CH ₃)
~98 - 100	C-5
~88 - 90	C-3
~55 - 57	-OCH ₃
~28 - 30	-CH ₂ CH ₃
~11 - 13	-CH ₂ CH ₃

Note: This data is predicted and may vary from experimental results.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~1720 - 1740	Strong	C=O stretch (α,β -unsaturated lactone)
~1640 - 1660	Medium	C=C stretch (pyranone ring)
~1560 - 1580	Medium	C=C stretch (pyranone ring)
~1200 - 1250	Strong	C-O-C stretch (asymmetric, enol ether)
~1000 - 1050	Medium	C-O-C stretch (symmetric, enol ether)
~2850 - 3000	Medium	C-H stretch (aliphatic)

Table 4: Expected Mass Spectrometry (MS) Fragments

m/z Ratio	Proposed Fragment Ion
154	[M] ⁺ (Molecular ion)
125	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
111	[M - CH ₃ CO] ⁺ (Loss of acetyl group)
83	[M - C ₂ H ₅ - CO] ⁺ (Loss of ethyl and carbonyl groups)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like **6-Ethyl-4-methoxy-2-pyranone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6

mL.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is typically used.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids or low-melting solids): Place a small drop of the sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Record the spectrum of the sample.

- The data is typically collected over a range of 4000 to 400 cm^{-1} .

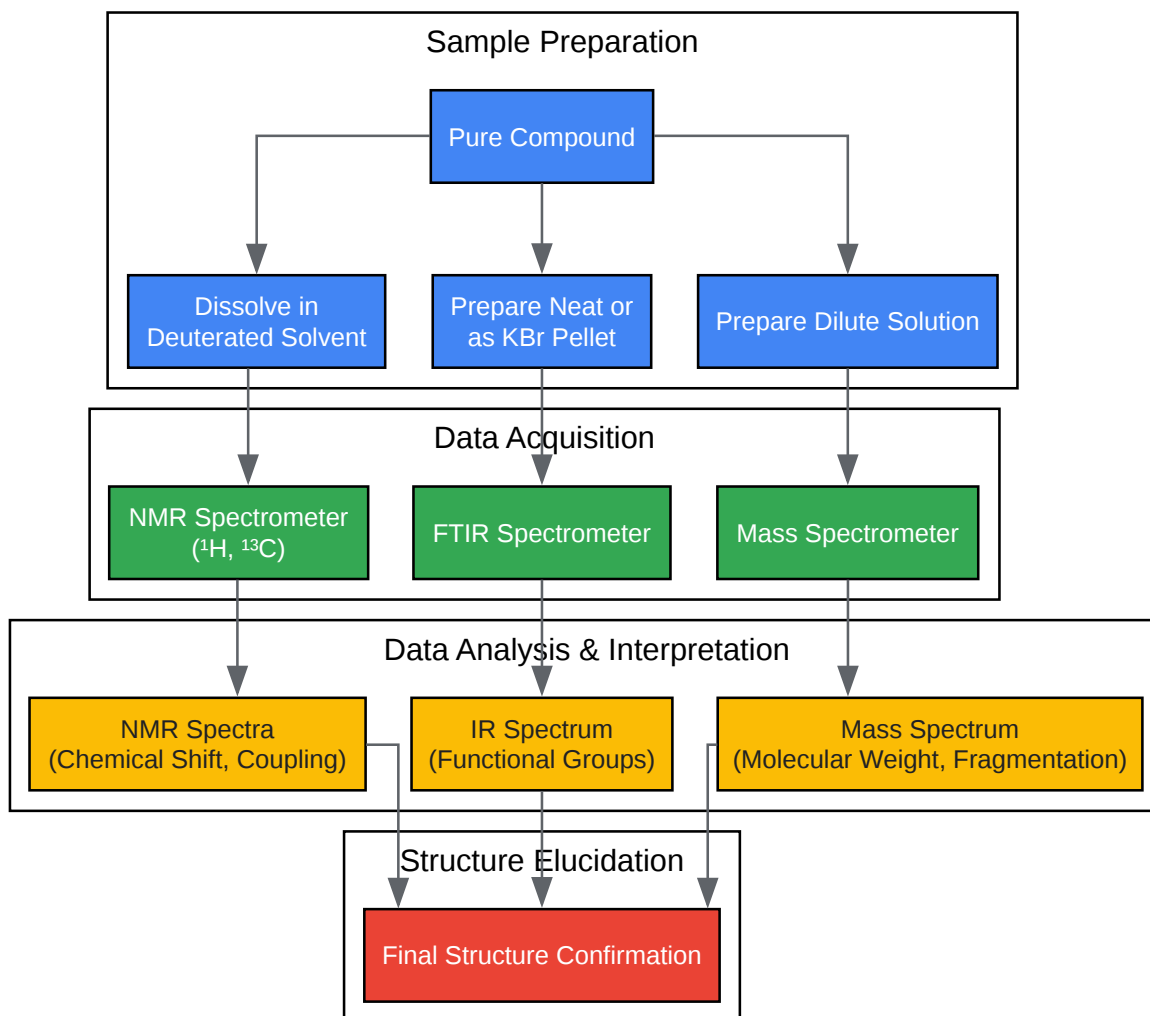
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.
- Data Acquisition:
 - EI-MS: The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation.
 - ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
 - The mass-to-charge ratio (m/z) of the resulting ions is measured.

Workflow and Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule.

General Workflow for Spectroscopic Analysis



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Caption: A generalized workflow for the spectroscopic analysis of a small organic molecule.

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References

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